Cas no 3682-91-5 (4-Heptanone,2,6-dihydroxy-2,6-dimethyl-)

4-Heptanone,2,6-dihydroxy-2,6-dimethyl- structure
3682-91-5 structure
Product Name:4-Heptanone,2,6-dihydroxy-2,6-dimethyl-
CAS No:3682-91-5
MF:C9H18O3
MW:174.237423419952
CID:315511
PubChem ID:77259
Update Time:2025-04-19

4-Heptanone,2,6-dihydroxy-2,6-dimethyl- Chemical and Physical Properties

Names and Identifiers

    • 4-Heptanone,2,6-dihydroxy-2,6-dimethyl-
    • triacetone dialcohol
    • 2,6-DIHYDROXY-2,6-DIMETHYL-HEPTAN-4-ONE
    • 2,6-dihydroxy-2,6-dimethylheptan-4-one
    • EINECS 222-968-5
    • 2,6-Dihydroxy-2,6-dimethyl-4-heptanone
    • MFCD00046578
    • 4-Heptanone, 2,6-dihydroxy-2,6-dimethyl-
    • SCHEMBL3673428
    • NS00030106
    • DTXSID2063133
    • Triacetone alcohol
    • QQA5MG626B
    • 3682-91-5
    • AKOS006272918
    • Inchi: 1S/C9H18O3/c1-8(2,11)5-7(10)6-9(3,4)12/h11-12H,5-6H2,1-4H3
    • InChI Key: GSKOWRJEBKQTKZ-UHFFFAOYSA-N
    • SMILES: OC(C)(C)CC(CC(C)(C)O)=O

Computed Properties

  • Exact Mass: 174.12564
  • Monoisotopic Mass: 174.126
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 4
  • Complexity: 153
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 57.5A^2
  • XLogP3: -0.3

Experimental Properties

  • Density: 1.0069 (rough estimate)
  • Melting Point: 57.25°C
  • Boiling Point: 245.22°C (rough estimate)
  • Flash Point: 144°C
  • Refractive Index: 1.4300 (estimate)
  • PSA: 57.53

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